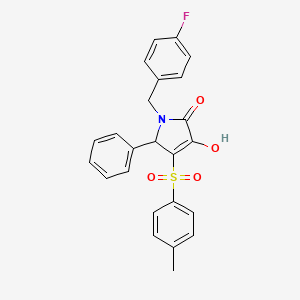

Tert-butyl 2-(2-chloroacetamido)acetate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

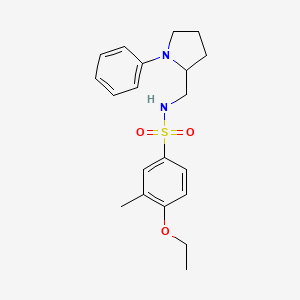

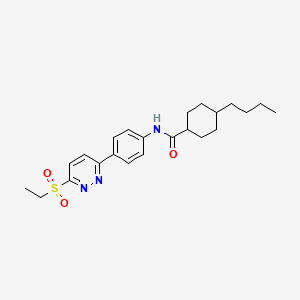

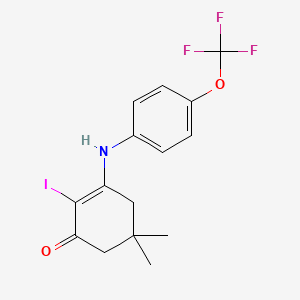

Tert-butyl 2-(2-chloroacetamido)acetate is a chemical compound with the CAS Number: 500309-13-7 . It has a molecular weight of 207.66 . The IUPAC name for this compound is tert-butyl (2-chloroacetyl)glycinate . The compound is typically used for research purposes.

Molecular Structure Analysis

The InChI code for Tert-butyl 2-(2-chloroacetamido)acetate is1S/C8H14ClNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) . This code provides a specific description of the compound’s molecular structure. Physical And Chemical Properties Analysis

Tert-butyl 2-(2-chloroacetamido)acetate has a melting point of 67-68 degrees Celsius .Applications De Recherche Scientifique

1. Radical Initiation and Polymer Synthesis

Tert-butyl peracetate serves as a radical initiator, often used with a metal catalyst or photoactivator. It is pivotal in the free radical initiation for polymer synthesis, a key process in materials science. The compound's physical properties, such as its solubility in organic solvents and handling precautions due to its potential for exothermic decomposition, make it suitable for these applications (Powell, 2012).

2. Synthesis of N-tert-Butyl-Trans-α-Ethoxycarbonyl-β-Phenyl-β-Lactam

In a study by Fördős et al., tert-butyl peracetate was used in the octacarbonyldicobalt-catalyzed carbonylation of ethyl diazoacetate, leading to the synthesis of N-tert-Butyl-trans-α-ethoxycarbonyl-β-phenyl-β-lactam. This synthesis involves a complex mechanism involving the formation of (ethoxycarbonyl)ketene, highlighting the compound's role in organic synthesis (Fördős et al., 2009).

3. Preparation of Acetoacetic Acid Derivatives

The reaction of various nucleophiles with tert-butyl acetoacetate is a method for preparing a range of acetoacetic acid derivatives. This process is important in the synthesis of acetoacetates and acetoacetamides from alcohols and amines, demonstrating the compound's versatility in organic chemistry (Witzeman & Nottingham, 1991).

4. Alkylation of Acetates with Primary Alcohols

A study conducted by Iuchi et al. demonstrated the alkylation of acetates with primary alcohols using tert-butyl acetate. This method provides a direct route to carboxylates, crucial in organic and industrial chemistry. The study underscores the role of tert-butyl acetate in novel synthetic pathways (Iuchi, Obora, & Ishii, 2010).

5. Synthesis of Dialkyl Bifuranyl Dicarboxylates

Tert-butyl isocyanide's reaction with electron-deficient acetylenic esters, in the presence of specific compounds, leads to the formation of dialkyl 5-tert-butylamino-[2,2']bifuranyl-3,4-dicarboxylates. This illustrates its application in the synthesis of specialized organic compounds (Yavari, Nasiri, Moradi, & Djahaniani, 2004).

6. Photocatalytic Degradation Studies

In environmental applications, tert-butyl compounds have been studied for the photocatalytic degradation of pharmaceutical agents, as in the case of salbutamol, using titanium dioxide as a photocatalyst. This research contributes to understanding the environmental impact and degradation pathways of such compounds (Sakkas et al., 2007).

Propriétés

IUPAC Name |

tert-butyl 2-[(2-chloroacetyl)amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-8(2,3)13-7(12)5-10-6(11)4-9/h4-5H2,1-3H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHUOTPQPSKNCRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 2-(2-chloroacetamido)acetate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(2-Methylsulfanyl-6-oxo-1H-pyrimidin-4-yl)methyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2821639.png)

![8-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2821640.png)